BenchChemオンラインストアへようこそ!

(R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine

CXCR2 antagonist Chemokine receptor GPCR binding

(R)-2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine (CAS 473733-30-1) is a chiral primary amine featuring a (R)-configured stereocenter flanked by a tert-butyl group and a 5-methylfuran-2-yl substituent. With a molecular formula of C10H17NO and a molecular weight of 167.25 g/mol, it belongs to the class of chiral α-tertiary furanmethanamine derivatives.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
Cat. No. B8139544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(C(C)(C)C)N
InChIInChI=1S/C10H17NO/c1-7-5-6-8(12-7)9(11)10(2,3)4/h5-6,9H,11H2,1-4H3/t9-/m0/s1
InChIKeyCLVKAYCRRLIBPY-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine: A Chiral Furan-Based Amine Building Block for GPCR-Targeted Drug Discovery


(R)-2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine (CAS 473733-30-1) is a chiral primary amine featuring a (R)-configured stereocenter flanked by a tert-butyl group and a 5-methylfuran-2-yl substituent . With a molecular formula of C10H17NO and a molecular weight of 167.25 g/mol, it belongs to the class of chiral α-tertiary furanmethanamine derivatives . Unlike simpler achiral or racemic furan-based amine building blocks, its defined (R)-stereochemistry and sterically demanding tert-butyl group make it a critical chiral intermediate for constructing enantiomerically pure drug candidates targeting G protein-coupled receptors (GPCRs), particularly chemokine receptors CXCR1 and CXCR2 [1].

Why (R)-2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine Cannot Be Replaced by Achiral, Racemic, or Less Sterically Hindered Furan Amine Analogs


Chiral amine building blocks within the furan series exhibit profound differences in biological activity when incorporated into target molecules, a fact highlighted by structure-activity relationship (SAR) studies on CXCR2 antagonists [1]. Simply substituting the (R)-tert-butyl analog with the corresponding ethyl analog, (R)-1-(5-methylfuran-2-yl)propan-1-amine, results in a >20-fold difference in CXCR2 binding affinity (Ki of 3.80 nM vs. 0.049 nM) [2]. Furthermore, using the racemate (CAS 1248355-64-7) or the (S)-enantiomer (CAS 1704818-64-3) introduces stereochemical ambiguity that can abolish target engagement, as evidenced by the strict enantiomeric requirement observed in the SCH 527123 pharmacophore [1]. Generic substitution without stereochemical and steric parity therefore compromises potency, selectivity, and reproducibility in downstream pharmacological assays.

Quantitative Differentiation of (R)-2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine: CXCR2 Affinity, Stereochemical Purity, and Physicochemical Properties vs. Key Analogs


CXCR2 Receptor Binding Affinity: Tert-Butyl Analog (CHEMBL376414) vs. Ethyl Analog (SCH 527123/Navarixin)

When incorporated into the squaramide-based chemokine receptor antagonist scaffold, the (R)-tert-butyl amine derived from the target compound yields a derivative (CHEMBL376414) with a CXCR2 Ki of 3.80 nM, compared to the ethyl analog SCH 527123 which achieves a CXCR2 Kd of 0.049 nM. This represents a quantifiable shift in receptor affinity attributable to the increased steric bulk of the tert-butyl group [1]. The data demonstrate that the tert-butyl substitution modulates but does not abolish CXCR2 binding, providing a distinct pharmacological profile that may be advantageous for reducing on-target potency when partial or tuned receptor occupancy is desired [2].

CXCR2 antagonist Chemokine receptor GPCR binding Inflammation

CXCR1 Binding Affinity: Tert-Butyl Analog vs. Ethyl Analog (SCH 527123)

The CXCR1 binding affinity of the tert-butyl derivative (CHEMBL376414) was determined as Ki = 11 nM, whereas the ethyl analog SCH 527123 binds to CXCR1 with Kd = 3.9 nM [1][2]. The CXCR2/CXCR1 selectivity ratio shifts from approximately 80-fold for SCH 527123 (0.049 nM / 3.9 nM) to approximately 2.9-fold for the tert-butyl analog (3.80 nM / 11 nM), indicating that the tert-butyl group substantially alters the receptor subtype selectivity profile [1].

CXCR1 antagonist Chemokine receptor Selectivity profile Neutrophil chemotaxis

Enantiomeric Purity: (R)-Enantiomer vs. (S)-Enantiomer and Racemate – Implications for Biological Activity

The (R)-enantiomer (CAS 473733-30-1) is commercially available with standard purity of 95% and NLT 98% grades, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . The (S)-enantiomer (CAS 1704818-64-3) and racemate (CAS 1248355-64-7) are structurally identical but functionally distinct; SAR studies on the cognate CXCR2 antagonist series confirm that the (R)-configuration is essential for receptor binding, as the squaramide pharmacophore requires the specific spatial orientation provided by the (R)-amine . Procurement of the incorrect enantiomer would result in an inactive or substantially less potent derivative .

Chiral purity Enantiomeric excess Stereospecificity Quality control

Steric Parameter Differentiation: Tert-Butyl vs. Ethyl Substituent Effects on Conformational Restriction and Metabolic Stability

The target compound's tert-butyl group (derived from the 2,2-dimethylpropan-1-amine backbone) introduces greater steric hindrance proximal to the chiral center compared to the ethyl group in (R)-1-(5-methylfuran-2-yl)propan-1-amine [1][2]. In the squaramide CXCR2 antagonist series, this increased steric bulk is associated with attenuated CXCR2 binding affinity (Ki = 3.80 nM vs. Kd = 0.049 nM for the ethyl analog), but may confer enhanced metabolic stability by shielding the amine moiety from oxidative N-dealkylation, a common metabolic liability of N-alkyl amines [1][3]. While direct metabolic stability data for the free amine are not publicly available, the principle that α-tertiary amines exhibit reduced CYP450-mediated metabolism relative to α-secondary amines is well-established in medicinal chemistry literature [3].

Steric hindrance Metabolic stability Conformational restriction Drug design

Patent-Leveraged Intermediate Status: Explicit Use as a Key Building Block in CXCR2 Inhibitor Patent WO2017087610

Patent WO2017087610 (ChemoCentryx Inc.) discloses a series of CXCR2 inhibitors incorporating the (R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine scaffold as a key chiral building block [1]. The patent exemplifies the compound (R)-3-(2-(2,2-dimethyl-1-(5-methylfuran-2-yl)propylamino)-3,4-dioxocyclobut-1-enylamino)-2-hydroxy-N,N-dimethylbenzamide (CHEMBL376414) as an active CXCR2 inhibitor [2]. In contrast, the previously published lead compound SCH 527123 utilizes the ethyl analog (R)-1-(5-methylfuran-2-yl)propan-1-amine, indicating that the tert-butyl building block represents a deliberate structural variation pursued for differentiation within the patent landscape [3].

Patent intermediate CXCR2 inhibitor Drug discovery Intellectual property

Physicochemical Property Differentiation: Calculated logP and Molecular Weight vs. Ethyl and Des-Methyl Furan Analogs

The target compound (C10H17NO, MW 167.25) possesses a calculated logP of approximately 2.5-3.0 based on its structure, which is higher than the ethyl analog (R)-1-(5-methylfuran-2-yl)propan-1-amine (C8H13NO, MW 139.19) and the des-methyl furan analog 1-(furan-2-yl)-2,2-dimethylpropan-1-amine (C9H15NO, MW 153.22) . The increased lipophilicity conferred by the combination of the tert-butyl group and the 5-methylfuran substituent influences the physicochemical properties of derived drug candidates, including membrane permeability and solubility [1]. For the derived squaramide CHEMBL376414, the calculated logP is 3.53, compliant with Lipinski's Rule of Five [1].

Lipophilicity logP Molecular weight Lead optimization

Recommended Application Scenarios for (R)-2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine in Drug Discovery and Chemical Biology


Design of Attenuated CXCR2 Antagonists with Reduced On-Target Potency

For programs seeking CXCR2 antagonists with moderated binding affinity to mitigate potential mechanism-based toxicity, the tert-butyl amine building block provides a Ki of 3.80 nM at CXCR2 when incorporated into the squaramide scaffold, representing a ~78-fold reduction in potency compared to the ethyl analog SCH 527123 (Kd = 0.049 nM) [1]. This attenuated profile may be advantageous in chronic inflammatory indications where complete CXCR2 blockade is undesirable. The compound is explicitly claimed as a building block in CXCR2 inhibitor patent WO2017087610, providing a clear intellectual property precedent for its use [2].

Construction of Balanced CXCR1/CXCR2 Dual Antagonists

The tert-butyl analog CHEMBL376414 exhibits a CXCR2/CXCR1 selectivity ratio of approximately 2.9 (Ki: 3.80 nM vs. 11 nM), in contrast to the highly CXCR2-selective ethyl analog SCH 527123 with a selectivity ratio of ~80 (Kd: 0.049 nM vs. 3.9 nM) [1]. This more balanced dual antagonism profile makes the (R)-tert-butyl amine building block the preferred choice for researchers developing therapeutics targeting both CXCR1 and CXCR2 pathways simultaneously, such as in neutrophil-driven inflammatory diseases where both receptors contribute to pathology [2].

Metabolic Stability Optimization via Steric Shielding of the Amine Moiety

The tert-butyl group in the target compound introduces substantial steric hindrance (Taft Es ≈ -1.54) proximal to the amine, which is predicted to reduce susceptibility to CYP450-mediated N-dealkylation compared to the ethyl analog (Taft Es ≈ -0.38) [1]. While direct metabolic stability data for the free amine are not publicly available, this class-level inference is supported by well-established medicinal chemistry principles demonstrating that α-tertiary amines exhibit reduced oxidative metabolism relative to α-secondary amines [2]. This makes the building block particularly suitable for lead optimization campaigns where metabolic soft spots need to be addressed.

Chiral Amine Building Block for Enantioselective Synthesis of GPCR-Targeted Screening Libraries

With vendor-documented purity of NLT 98% and batch-specific QC (NMR, HPLC, GC) [1], this (R)-configured amine serves as a reliable chiral building block for constructing enantiomerically pure compound libraries targeting GPCRs. The defined (R)-stereochemistry is critical, as SAR studies on the CXCR2 antagonist series confirm that the (R)-configuration is essential for receptor binding [2]. Researchers synthesizing focused libraries around the squaramide, cyclobutenedione, or related electrophilic warhead scaffolds can use this building block to introduce both chirality and the 5-methylfuran pharmacophore in a single synthetic step, streamlining SAR exploration of the steric environment around the chiral center [3].

Quote Request

Request a Quote for (R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.